1-(4-benzylpiperazin-1-yl)-2-(3-(benzylsulfonyl)-1H-indol-1-yl)ethanone
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Overview
Description
The compound “1-(4-benzylpiperazin-1-yl)-2-(3-(benzylsulfonyl)-1H-indol-1-yl)ethanone” is a complex organic molecule. It contains a benzylpiperazine moiety, which is a type of piperazine substituted with a benzyl group . Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and a piperazine ring . The benzylpiperazine moiety would likely contribute to the rigidity of the molecule, while the indolyl group could potentially participate in pi-pi stacking interactions .Chemical Reactions Analysis
As for the chemical reactions, it’s hard to predict without specific context. The reactivity of this compound would depend on the specific conditions and reagents used .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. For example, the presence of multiple aromatic rings might make the compound relatively non-polar and insoluble in water .Scientific Research Applications
Dopamine Receptor Research
A series of chiral benzylpiperazinyl-1-(2,3-dihydro-indol-1-yl)ethanone derivatives, closely related to the compound , were prepared and evaluated for their affinity at dopamine D(2) and D(4) receptors. This research aimed to explore potential therapeutic applications in treating psychiatric disorders by identifying compounds with a similar affinity ratio to that of clozapine, a notable atypical neuroleptic. These compounds were further assessed in behavioral tests to gauge their antipsychotic efficacy and motor side effects, highlighting their potential role in developing new treatments for psychiatric conditions (He Zhao et al., 2002).
Electrochemical Synthesis for Drug Development
Electrochemical methods have been applied in the synthesis of related compounds, such as 2-indolyl-5-arylsulfonyl-p-benzoquinone derivatives, showcasing the potential of electrochemical synthesis in creating novel drug candidates. These methods offer a green chemistry approach, reducing the need for hazardous reagents and enabling the synthesis of complex molecules with potential therapeutic applications. This innovative synthesis route may pave the way for developing new drug molecules with enhanced efficacy and lower toxicity (D. Nematollahi et al., 2014).
NMDA Receptor Research
The compound and its derivatives have been explored as ligands for the GluN2B-subunit-containing N-methyl-D-aspartate (NMDA) receptor, a critical target for neuroprotective agents. One such derivative displayed high binding affinity, suggesting improved potency for targeting NMDA receptors. This research indicates the potential of these compounds in developing treatments for neurological disorders, such as Alzheimer's disease, by modulating NMDA receptor activity (R. Gitto et al., 2012).
Anticancer Research
1-(4-diarylmethylpiperazine-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione derivatives, structurally related to the compound , were synthesized and evaluated for their anticancer activity. These compounds demonstrated moderate to potent antiproliferative activities against various cancer cell lines, including Hela, A-549, and ECA-109. This research highlights the potential of such compounds in developing new anticancer therapies by targeting specific cancer cell lines and mechanisms (Jun Jiang et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-2-(3-benzylsulfonylindol-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O3S/c32-28(30-17-15-29(16-18-30)19-23-9-3-1-4-10-23)21-31-20-27(25-13-7-8-14-26(25)31)35(33,34)22-24-11-5-2-6-12-24/h1-14,20H,15-19,21-22H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQBPARCOSAIAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)CN3C=C(C4=CC=CC=C43)S(=O)(=O)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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